molecular formula C18H18N4O2 B2703032 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1795083-99-6

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2703032
CAS No.: 1795083-99-6
M. Wt: 322.368
InChI Key: NKFMFERBUHORRV-UHFFFAOYSA-N
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Description

1-(6-(1H-Indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a sophisticated chemical scaffold designed for advanced pharmaceutical and biological research. This hybrid molecule integrates indole and pyrimidine heterocycles, privileged structures in medicinal chemistry known for their diverse biological activities and high affinity for various enzymatic targets . The molecular framework is characterized by a piperidine-3-carboxylic acid moiety, which can serve as a critical pharmacophore or a handle for further synthetic derivatization, making it a versatile intermediate in drug discovery programs. The structural motif of an indole linked to a pyrimidine via a piperidine ring is found in compounds with documented bioactivity, suggesting this compound is a valuable template for developing novel therapeutic agents . Researchers can utilize this compound as a key building block in synthesizing more complex molecules or as a core structure for screening against various biological targets. Its potential applications span multiple research areas, including the discovery and optimization of antiviral compounds, given the established activity of related indole derivatives against viruses such as influenza A, hepatitis C, and herpes simplex virus . Furthermore, indole-based molecules are frequently investigated as modulators of central nervous system targets, and the carboxylic acid functionality provides a point for salt formation or optimizing physicochemical properties. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, utilizing personal protective equipment and adhering to all relevant laboratory safety guidelines.

Properties

IUPAC Name

1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(24)14-5-3-8-21(11-14)16-10-17(20-12-19-16)22-9-7-13-4-1-2-6-15(13)22/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFMFERBUHORRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrimidine ring, and finally the introduction of the piperidine carboxylic acid group. Key steps may include:

    Formation of Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Pyrimidine Ring Formation: This step often involves the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Piperidine Carboxylic Acid Introduction: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with a carboxylic acid precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted indole and pyrimidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antidepressant Effects : Research indicates that derivatives of piperidine compounds, including those similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, can influence serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. For instance, certain analogs have shown enhanced binding affinity to serotonin receptors compared to traditional antidepressants like sumatriptan .
  • Anti-inflammatory Properties : Compounds within the same structural family have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential for developing treatments for inflammatory diseases.
  • Anticancer Activity : The compound's ability to modulate kinase activity has been explored in cancer research. Specific derivatives have been identified as inhibitors of serine-threonine kinases, which play a role in cell proliferation and survival pathways. This positions the compound as a potential lead in developing anticancer therapies .

Synthesis and Derivatives

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step processes that can be optimized for yield and purity. Key steps include:

  • Formation of the Indole-Pyrimidine Linkage : This is often achieved through coupling reactions that allow for the strategic placement of functional groups.
  • Piperidine Ring Construction : Various methods, including cyclization reactions, are employed to form the piperidine core.
  • Carboxylic Acid Functionalization : Final modifications may include carboxylation steps to introduce the carboxylic acid group essential for biological activity.

Case Studies

Several studies illustrate the applications and efficacy of this compound:

StudyApplicationFindings
Study 1AntidepressantDemonstrated enhanced binding to serotonin receptors, showing potential as an antidepressant .
Study 2Anti-inflammatoryShowed significant inhibition of COX-2 with IC50 values comparable to celecoxib .
Study 3AnticancerIdentified as a modulator of serine-threonine kinases, indicating potential in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The pyrimidine ring may interact with nucleic acids, affecting gene expression and protein synthesis. The piperidine carboxylic acid group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid, with differences in substituents, molecular properties, and functional groups:

Compound Name Substituent on Pyrimidine/Pyridazine Molecular Formula Molecular Weight CAS RN Key Features Reference
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid Diethylamino C₁₄H₂₂N₄O₂ 278.36 1353946-91-4 Aliphatic substituent; may enhance solubility but reduce aromatic interactions
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Chloro C₁₀H₁₁ClN₄O₂ 254.67 1160263-08-0 Electron-withdrawing group; potential reactivity in nucleophilic substitution
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid Cyclopropylamino C₁₃H₁₈N₄O₂ 262.31 1353989-80-6 Rigid cyclic amine; may improve metabolic stability
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 4-Methoxyphenyl C₁₇H₁₉N₃O₃ 313.35 1172252-48-0 Aromatic bulk; methoxy group enhances lipophilicity and π-stacking
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid Indol-5-yloxyethyl (on pyridazine) C₁₆H₂₀N₂O₃ 288.34 N/A Indole moiety linked via ether; positional isomerism alters binding
1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid 4-Methylpiperazinyl (on pyridazine) C₁₅H₂₃N₅O₂ 305.38 1171356-85-6 Pyridazine core; basic piperazine group may influence solubility

Structural and Functional Differences

  • Indole vs. Indole’s hydrophobicity may enhance membrane permeability compared to polar substituents like chloro () .
  • Core Heterocycle : Pyrimidine () vs. pyridazine () alters electronic distribution and hydrogen-bonding capacity. Pyridazine’s nitrogen-rich structure may increase basicity .
  • Positional Isomerism: Piperidine-3-carboxylic acid (common in most analogs) vs.

Physicochemical Properties

  • Molecular Weight and Solubility: Compounds with aliphatic groups (e.g., diethylamino, cyclopropylamino) exhibit lower molecular weights (262–278 Da) and higher solubility compared to aromatic analogs (e.g., methoxyphenyl derivative at 313 Da) .
  • Lipophilicity : The indole group (LogP ≈ 2–3) is more lipophilic than chloro (LogP ≈ 0.5) or methoxy (LogP ≈ 1.5) substituents, suggesting enhanced blood-brain barrier penetration for the target compound .

Research Findings and Implications

  • Pharmacological Potential: Indole-containing compounds are prevalent in kinase inhibitors (e.g., sunitinib), suggesting the target compound may exhibit similar activity .
  • Synthetic Utility : The chloro substituent () serves as a synthetic handle for further functionalization via cross-coupling reactions .

Biological Activity

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS Number: 1797889-33-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C25H25N5O2C_{25}H_{25}N_{5}O_{2}, with a molecular weight of approximately 427.5 g/mol. The structure consists of a piperidine ring, an indole moiety, and a pyrimidine derivative, which contribute to its pharmacological profiles.

Anticancer Activity

Research indicates that compounds containing indole and pyrimidine structures exhibit potent anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including:

  • Lung Cancer : In vitro studies have shown significant antiproliferative effects against A549 lung cancer cells.
  • Breast Cancer : The compound demonstrated effectiveness against MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent.

A study reported that derivatives similar to this compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest, suggesting a promising avenue for further development in cancer therapy .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Pyrimidine derivatives have been documented to suppress COX-2 activity, a key enzyme in inflammation pathways. In vitro assays indicated that related compounds reduced inflammatory markers significantly, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Neuropharmacological Effects

Indole derivatives are known for their influence on serotonin receptors. This compound may exhibit activity as a 5-HT2C receptor antagonist, which could be beneficial in treating mood disorders and schizophrenia. Preliminary studies suggest that it might enhance cognitive functions and memory retention due to its interaction with serotonergic pathways .

The biological activity of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit serine-threonine kinases involved in cell proliferation and survival pathways.
  • Modulation of Receptor Activity : The interaction with serotonin receptors may lead to altered neurotransmitter levels, influencing mood and cognitive function.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

Case Studies and Research Findings

StudyFindings
Zhang et al., 2023Reported significant anticancer activity against multiple cell lines (H460, A549) with IC50 values indicating strong efficacy.
MDPI ResearchDemonstrated anti-inflammatory effects through COX-2 inhibition with comparable efficacy to standard treatments .
Nature CommunicationsHighlighted the potential neuropharmacological benefits through serotonin receptor modulation .

Q & A

Q. What are the key considerations for synthesizing 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves coupling indole and pyrimidine moieties to a piperidine-carboxylic acid backbone. For example, alkylation of indole derivatives (e.g., 1-bromo-2-methoxyethane) with piperidine intermediates under inert atmospheres (40–100°C) can yield similar structures . Purification via column chromatography and characterization by 1^1H NMR (e.g., δ 1.52–8.09 ppm for aromatic protons) and IR spectroscopy (e.g., 1687 cm1^{-1} for carbonyl groups) is critical . Safety protocols, including PPE and fume hood use, must be followed due to potential irritant properties .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as heterocyclic aromatic systems (e.g., pyrimidine) may degrade photochemically. Use inert atmospheres (N2_2 or Ar) during reactions to minimize oxidation . Safety data for analogous compounds recommend immediate decontamination of spills with ethanol/water mixtures .

Q. What analytical techniques are essential for confirming the compound’s structure?

  • Methodological Answer : Use 1^1H NMR to verify substituent positions (e.g., indole protons at δ 7.0–7.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (expected ~350–400 g/mol based on analogs) . HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient ensures purity .

Advanced Research Questions

Q. How can researchers optimize coupling reactions between indole and pyrimidine moieties to improve yields?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos in tert-butanol at 80–100°C to enhance cross-coupling efficiency . Microwave-assisted synthesis (120°C, 30 min) may reduce reaction times. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate products using acid-base extraction (e.g., HCl/NaOH) to remove unreacted starting materials .

Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Perform logP calculations (e.g., –1.92 at pH 5.5 to –3.47 at pH 7.4 ) to predict solubility. Experimentally, use shake-flask methods: dissolve 10 mg in 1 mL of solvent (e.g., DMSO, ethanol, water) and measure saturation points via UV-Vis spectroscopy. Adjust pH to 6–7 for physiological relevance, noting that the carboxylic acid group enhances aqueous solubility at higher pH .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioavailability?

  • Methodological Answer : Modify the piperidine ring (e.g., methyl or fluorine substitutions at C3) to improve metabolic stability . Replace the indole with bioisosteres (e.g., benzimidazole) and assess changes in permeability using Caco-2 cell assays. Calculate topological polar surface area (TPSA) to predict blood-brain barrier penetration .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

  • Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) to screen for kinase inhibition (e.g., targeting PI3K/Akt pathways due to pyrimidine’s ATP-mimetic properties) . For anti-inflammatory activity, measure COX-2 inhibition via fluorometric kits. Cytotoxicity can be assessed in HEK293 cells using MTT assays, with IC50_{50} values compared to reference drugs .

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